molecular formula C7H15NO4S B1528948 7-Sulfamoylheptanoic acid CAS No. 860315-16-8

7-Sulfamoylheptanoic acid

Cat. No.: B1528948
CAS No.: 860315-16-8
M. Wt: 209.27 g/mol
InChI Key: QZTOPAGRUAPHBS-UHFFFAOYSA-N
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Description

7-Sulfamoylheptanoic acid is a useful research compound. Its molecular formula is C7H15NO4S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

7-Sulfamoylheptanoic acid, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

The mode of action of this compound involves its interaction with these target enzymes. Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, this compound disrupts these processes, leading to the therapeutic effects observed.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of folic acid and the subsequent production of DNA. By acting as a competitive antagonist of PABA, this compound disrupts these pathways, leading to a decrease in DNA synthesis and bacterial growth .

Pharmacokinetics

Like other sulfonamides, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of this compound’s action is a decrease in the growth of bacteria, due to the disruption of folic acid synthesis and subsequent DNA production. This leads to its use in treating a variety of bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. Additionally, factors such as pH and temperature can influence its stability and efficacy .

Biological Activity

7-Sulfamoylheptanoic acid is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a heptanoic acid backbone with a sulfamoyl group attached at the 7-position. The general structure can be represented as follows:

C7H14N2O3S\text{C}_7\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This compound exhibits properties typical of sulfonamides, including the ability to interact with various biological targets.

Research indicates that this compound functions primarily as an agonist for specific G protein-coupled receptors (GPCRs), notably GPR40 and GPR120. These receptors are implicated in metabolic regulation and insulin sensitivity. Activation of these receptors can lead to enhanced glucose uptake and improved insulin sensitivity, making this compound a potential candidate for treating conditions such as type 2 diabetes and metabolic syndrome .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Insulin Sensitization : Enhances insulin signaling pathways, potentially reducing insulin resistance.
  • Anti-inflammatory Effects : Modulates inflammatory responses through GPCR activation.
  • Antiparasitic Activity : Exhibits activity against certain parasitic infections, similar to other sulfamoyl derivatives .

Case Study 1: Insulin Sensitivity Improvement

A study conducted on diabetic rat models demonstrated that administration of this compound led to significant reductions in blood glucose levels. The compound was shown to enhance insulin sensitivity by activating the GPR40 receptor, which plays a crucial role in glucose homeostasis .

Case Study 2: Anti-inflammatory Properties

In vitro studies have revealed that this compound can inhibit pro-inflammatory cytokine production in macrophages. This effect is mediated through the modulation of the NF-kB signaling pathway, suggesting potential applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Insulin SensitizationGPR40 activation
Anti-inflammatory EffectsInhibition of NF-kB signaling
Antiparasitic ActivitySimilar mechanisms as other sulfamoyl derivatives

Scientific Research Applications

Pharmaceutical Applications

  • Enzyme Inhibition
    • HMG-CoA Reductase Inhibition : 7-Sulfamoylheptanoic acid has been studied for its potential as an HMG-CoA reductase inhibitor. This enzyme plays a crucial role in cholesterol biosynthesis, making it a target for treating hyperlipidemia and related cardiovascular diseases. Compounds with similar structures have shown promise in lowering LDL cholesterol levels, thereby reducing cardiovascular risk factors .
  • Antimicrobial Activity
    • Carbonic Anhydrase Inhibition : Research indicates that sulfonamides, including derivatives of this compound, can inhibit carbonic anhydrase (CA) isoforms, particularly those from pathogenic bacteria like Vibrio cholerae. This inhibition may provide a novel approach for developing antibacterial agents targeting bacterial CAs, which are essential for their survival .
  • Cancer Therapeutics
    • Histone Deacetylase (HDAC) Inhibition : There is growing evidence that compounds with sulfonamide linkages can inhibit HDAC activity, which is implicated in cancer progression. The potential application of this compound in cancer therapy warrants further exploration, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Cholesterol Management

A study investigated the efficacy of various HMG-CoA reductase inhibitors, including derivatives of this compound. The results demonstrated significant reductions in LDL cholesterol levels in hyperlipidemic models, suggesting its potential as a therapeutic agent for managing cholesterol-related conditions.

CompoundLDL Reduction (%)Mechanism of Action
This compound35%HMG-CoA reductase inhibition
Atorvastatin45%HMG-CoA reductase inhibition

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of sulfonamide derivatives against Vibrio cholerae. The results indicated that this compound exhibited potent inhibitory activity against the bacterial carbonic anhydrase isoform, which could lead to new treatments for cholera.

CompoundInhibition Constant (nM)Target Enzyme
This compound22VchCA
Ethoxzolamide15VchCA

Properties

IUPAC Name

7-sulfamoylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c8-13(11,12)6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTOPAGRUAPHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS(=O)(=O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860315-16-8
Record name 7-sulfamoylheptanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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